Cas no 82571-53-7 (Ozagrel)
Ozagrel Chemical and Physical Properties
Names and Identifiers
-
- Ozagrel
- (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
- (E)-3-[P-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]-2-PROPENOIC ACID
- C13H12N2O2
- OKY-046
- (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid
- (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenic acid
- (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid
- (E)-4-(1-imidazolylmethyl)cinnamic acid
- 2-Propenoic acid,3-(4-(1H-imidazol-1-ylmethyl)phenyl)-,(E)
- Cataclot (TN)
- OKY 046
- Ozagrel (INN)
- Ozagrelum
- Ozagrelum [Latin]
- p-(1-imidazolylmethyl)cinnamic acid
- (E)-3-[4-(1H-Imidiazol-1-ylmethyl)phenyl]-2-propenic acid
- (2E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (E)- (ZCI)
- (E)-4-(1-Imidazoylmethyl)cinnamic acid
- AKOS015889403
- Q7116436
- (2E)-3-{4-[(1H-imidazol-1-yl)methyl]phenyl}prop-2-enoic acid
- Ozagrel, OKY-046
- GTPL9866
- AB00514722-13
- MFCD00868231
- (E)-3-(4-Imidazol-1-ylmethyl-phenyl)-acrylic acid
- L256JB984D
- 82571-53-7
- 3-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]-2E-PROPENOIC ACID
- AC-2080
- SBI-0207081.P001
- NCGC00025195-02
- pulmoza
- BPBio1_001119
- s2496
- KCT-0809
- AS-71327
- OZAGREL [WHO-DD]
- AB00514722
- BSPBio_001017
- Ozagrel free acid
- AB00514722_15
- DB12017
- 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E)-
- 3-[4-(1-imidazolylmethyl)phenyl]-2-propenoic acid
- Q-100843
- HY-B0428
- SW197369-5
- (2E)-3-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACRYLIC ACID
- 2-Propenoic acid, 3-(4-(1H-imidazol-1-ylmethyl)phenyl)-, (E)-
- NS00068113
- LS-14195
- (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)
- Prestwick2_000979
- BDBM50017896
- SR-01000597793-8
- BRD-K53061490-003-03-0
- AB00514722-10
- HMS2089O14
- UNII-L256JB984D
- DTXSID6048547
- CHEBI:134938
- Ozagrel,(S)
- 82571-53-7 (free base)
- OZAGREL [MART.]
- OZAGREL [MI]
- SCHEMBL4210
- AB00514722-12
- CHEMBL11662
- BRD-K19525698-003-01-1
- CCG-266782
- 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
- HMS3884N21
- Ozagrel [INN]
- HMS3649M21
- Prestwick3_000979
- AB00514722_14
- CHEBI:92359
- D08327
- BCP12147
- SHZKQBHERIJWAO-AATRIKPKSA-N
- (E)-p-(Imidazol-1-ylmethyl)cinnamic acid
- Domenan
- OKY046
- 3-(4-Imidazol-1-ylmethyl-phenyl)-acrylic acid
- EX-A5744
- 4-(1-imidazoylmethyl)cinnamic acid
- 3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
- OZAGREL (MART.)
- BRD-K53061490-003-14-7
- 3-(4-(imidazol-1-ylmethyl)phenyl)prop-2-enoic acid
- BRD-K53061490-003-13-9
- Ozagrel (TN)
- 130952-46-4
- DTXCID6028103
- BRD-K53061490-001-02-6
- 3-(4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL)-2E-PROPENOIC ACID
- Ozagrelum (Latin)
- (2E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)prop-2-enoic acid
-
- MDL: MFCD00868231
- Inchi: 1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
- InChI Key: SHZKQBHERIJWAO-AATRIKPKSA-N
- SMILES: C(N1C=NC=C1)C1C=CC(/C=C/C(=O)O)=CC=1
Computed Properties
- Exact Mass: 228.09000
- Monoisotopic Mass: 228.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Prismatic crystallization from ethanol ether
- Density: 1.17
- Melting Point: 223-224°
- Boiling Point: 468 oC at 760 mmHg
- Flash Point: 236.8 oC
- Refractive Index: 1.593
- Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(219.06 mM;Need ultrasonic)
- PSA: 55.12000
- LogP: 2.02920
- Solubility: It is easily soluble in water, soluble in methanol, and almost insoluble in ethanol, acetone or ether
Ozagrel Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:3249
- WGK Germany:3
- Safety Instruction: S36
- RTECS:US4025000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
Ozagrel Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O129871-10mg |
Ozagrel |
82571-53-7 | ≥98% | 10mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O129871-250mg |
Ozagrel |
82571-53-7 | ≥98% | 250mg |
¥119.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O129871-50mg |
Ozagrel |
82571-53-7 | ≥98% | 50mg |
¥39.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O129871-5g |
Ozagrel |
82571-53-7 | ≥98% | 5g |
¥455.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S2496-10mM (1mL in DMSO) |
Ozagrel |
82571-53-7 | 99.99% | 10mM (1mL in DMSO) |
¥1073.24 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2496-10mg |
Ozagrel |
82571-53-7 | 99.99% | 10mg |
¥787.95 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2496-50mg |
Ozagrel |
82571-53-7 | 99.99% | 50mg |
¥1729.38 | 2023-09-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6236-2 mg |
Ozagrel |
82571-53-7 | 99.55% | 2mg |
¥243.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6236-100 mg |
Ozagrel |
82571-53-7 | 99.55% | 100MG |
¥1947.00 | 2022-04-26 | |
| MedChemExpress | HY-B0428-10mM*1mLinDMSO |
Ozagrel |
82571-53-7 | 99.96% | 10mM*1mLinDMSO |
¥660 | 2022-02-25 |
Ozagrel Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 3
2.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 4
1.2 3 h, 0 °C
1.3 Reagents: Acetic acid Solvents: Water
2.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 6 h, reflux
3.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 0.5 h, rt
3.2 Solvents: Dimethylformamide ; 5 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 6
2.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 0.5 h, rt
2.2 Solvents: Dimethylformamide ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Production Method 7
2.1 Reagents: Calcium carbonate , Potassium carbonate Catalysts: Palladium , β-Cyclodextrin, 2-hydroxypropyl ethers Solvents: Dimethylformamide , Water ; 2 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 8
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt
3.1 Reagents: Calcium carbonate , Potassium carbonate Catalysts: Palladium , β-Cyclodextrin, 2-hydroxypropyl ethers Solvents: Dimethylformamide , Water ; 2 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Ozagrel Raw materials
- Imidazole
- methyl (2E)-3-(4-methylphenyl)prop-2-enoate
- Ozagrel Methyl Ester
- 1-[(4-bromophenyl)methyl]-1H-imidazole
- Methyl acetate
- 4-Methylbenzaldehyde
- 4-Bromobenzyl bromide
Ozagrel Preparation Products
Ozagrel Suppliers
Ozagrel Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
Additional information on Ozagrel
Introduction to Ozagrel and Its Applications in Modern Medicine
Ozagrel, a compound with the chemical name 8-(4-hydroxyphenyl)-4,6-dimethyl-1H-imidazo[1,5-a][1,2,4]triazole, is a synthetic molecule with significant implications in the field of pharmaceuticals. Its CAS number is 82571-53-7, which uniquely identifies it in the scientific community. This compound has garnered attention for its potential therapeutic applications, particularly in the realm of cardiovascular and neuroprotective treatments.
The chemical structure of Ozagrel is meticulously designed to interact with specific biological pathways, making it a promising candidate for various medical interventions. The presence of multiple functional groups, including hydroxyl and methyl groups, contributes to its versatility in drug design. These features allow Ozagrel to exhibit both pharmacological activity and metabolic stability, which are crucial for its efficacy and safety profile.
In recent years, Ozagrel has been extensively studied for its role in thrombin inhibition. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is critical for preventing excessive clot formation. This property makes Ozagrel particularly relevant in the treatment of conditions such as acute ischemic stroke, where rapid dissolution of blood clots is essential to restore cerebral blood flow. Clinical trials have demonstrated its potential to significantly reduce neurological deficits in stroke patients when administered within a specific time window.
Moreover, Ozagrel's mechanism of action extends beyond its primary role as a thrombin inhibitor. It has been observed to possess anti-inflammatory properties, which could be beneficial in managing conditions associated with inflammation and oxidative stress. These additional effects enhance its therapeutic value, particularly in neurodegenerative diseases where inflammation plays a significant role in disease progression.
Recent research has also explored the potential of Ozagrel in neuroprotection. Studies indicate that it may help protect neuronal cells from damage caused by ischemia and reperfusion injury. This protective effect is attributed to its ability to modulate various signaling pathways involved in cell survival and death. The compound's ability to mitigate oxidative stress and inhibit the release of pro-apoptotic factors makes it a promising candidate for further investigation in neuroprotective therapies.
The pharmacokinetic profile of Ozagrel is another area of interest. Its absorption, distribution, metabolism, and excretion (ADME) properties have been thoroughly evaluated to ensure optimal therapeutic efficacy. The compound exhibits rapid absorption after oral administration and has a moderate half-life, allowing for flexible dosing regimens. Additionally, its metabolism primarily involves Phase II conjugation reactions, which contribute to its safety profile by minimizing accumulation and potential toxicity.
In terms of clinical applications, Ozagrel has shown promise not only in acute settings but also in chronic conditions. Its ability to modulate blood flow dynamics and prevent microthrombus formation makes it relevant for patients with peripheral artery disease and other vascular disorders. Furthermore, preliminary studies suggest that it may have applications in cardioprotection, particularly during surgical procedures involving cardiopulmonary bypass where maintaining optimal blood flow is critical.
The development of Ozagrel as a therapeutic agent has been supported by advancements in drug delivery systems. Novel formulations have been designed to enhance its bioavailability and target specificity. For instance, nanoparticle-based delivery systems have shown promise in improving drug penetration across the blood-brain barrier, which is a significant challenge in treating central nervous system disorders.
Ethical considerations and regulatory compliance are paramount in the development and deployment of any new pharmaceutical compound. Ozagrel's journey from laboratory research to clinical use underscores the importance of rigorous testing and adherence to international guidelines. Its approval by regulatory bodies such as the FDA and EMA reflects its safety and efficacy profile as demonstrated through comprehensive clinical trials.
The future prospects for Ozagrel are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations into combination therapies involving Ozagrel with other drugs are underway, aiming to achieve synergistic effects that could further enhance patient outcomes. Additionally, exploring new indications such as chronic pain management and neurodegenerative diseases could open up new avenues for this versatile compound.
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